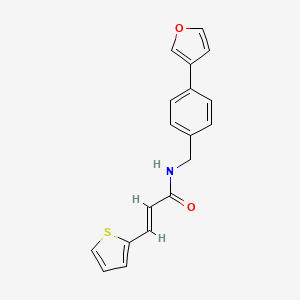

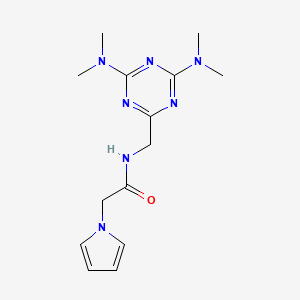

![molecular formula C14H12BrNO B2485612 (3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate CAS No. 939893-12-6](/img/structure/B2485612.png)

(3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of aromatic quaternary ammonium bromides involves novel synthetic routes where a formamide is treated with aralkyl halide in the presence of a weak base. This method has been applied to prepare compounds with benzyl, 4-methylbenzyl, 2-phenylethyl, and 3-phenylpropyl groups, among others, characterized by 1H-NMR, 13C-NMR spectroscopy, and mass spectrometry. The structural determination through X-ray single crystal diffraction and powder diffraction method highlights the formation of ion pairs interconnected by weak hydrogen bonds and weak π – π interactions between phenyl rings, indicating a complex molecular structure (Busi et al., 2004).

Molecular Structure Analysis

The molecular structure of these compounds is further elucidated through their crystallization behavior, showing monoclinic, orthorhombic, and triclinic crystal systems. The presence of interconnected ion pairs and the involvement of weak hydrogen bonding and π – π interactions underline the complex structural attributes of these molecules. This detailed structural insight is crucial for understanding the reactivity and properties of these compounds (Busi et al., 2004).

Chemical Reactions and Properties

Aromatic quaternary ammonium bromides undergo various chemical reactions, including intramolecular cyclization and aqueous-alkaline cleavage, leading to the formation of structurally diverse compounds. These reactions are influenced by the specific substituents on the ammonium bromides, showcasing the compounds' reactivity and potential for synthesis of complex molecules (Chukhajian et al., 2013).

Physical Properties Analysis

The physical properties, such as thermal behavior, are analyzed using TG/DTA and DSC methods, revealing that the decomposition of these compounds starts at 170–190°C without identifiable cleavages. Some compounds exhibit liquid ranges of 30–70°C, indicating their potential use as ionic liquids or in materials science applications due to their thermal stability and melting point variations (Busi et al., 2004).

Chemical Properties Analysis

The chemical properties of these compounds are characterized by their ability to form stable, crystalline organic ammonium tribromides, serving as electrophilic bromine sources for further reactions. This aspect is crucial for their use in synthesis, demonstrating their versatility and reactivity in forming functionalized molecules (Jordan et al., 2003).

Scientific Research Applications

Synthesis and Characterization

(3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate and its derivatives are synthesized and characterized in various studies. For instance, Busi et al. (2004) synthesized a series of aromatic quaternary ammonium bromides, closely related to the compound , demonstrating their thermal properties and analyzing their structures using techniques like NMR spectroscopy, mass spectrometry, and X-ray single crystal diffraction. The study reveals intricate details about the ion pairs and their interactions in the compounds (Busi, Lahtinen, Ropponen, Valkonen, & Rissanen, 2004).

Applications in Organic Synthesis

The compound and its related derivatives find extensive use in organic synthesis. Iwasaki et al. (2015) developed o-bromobenzyl alcohol as an annulating reagent for the facile synthesis of polycyclic aromatic hydrocarbons, highlighting its utility in constructing complex molecular architectures. The study indicates the efficiency of a palladium/electron-deficient phosphine catalyst in coupling reactions involving o-bromobenzyl alcohols, underlining the compound's significance in synthetic organic chemistry (Iwasaki, Araki, Iino, & Nishihara, 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(3-bromophenyl)methyl]-1-phenylmethanimine oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c15-14-8-4-7-13(9-14)11-16(17)10-12-5-2-1-3-6-12/h1-10H,11H2/b16-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEQLJKLWRNXTP-YBEGLDIGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=[N+](CC2=CC(=CC=C2)Br)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=[N+](/CC2=CC(=CC=C2)Br)\[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

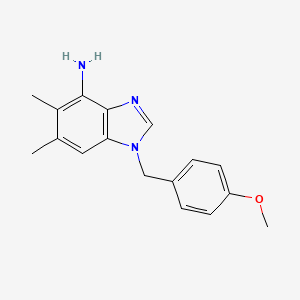

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxyacetamide](/img/structure/B2485529.png)

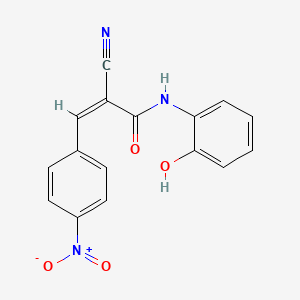

![ethyl 5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2485537.png)

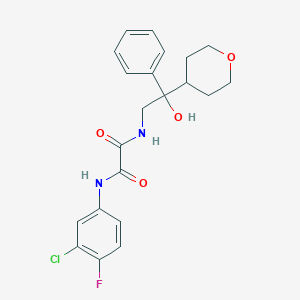

![(4-Formyl-2-methoxyphenyl) 4-chloro-3-(4-chlorophenyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2485543.png)

![8-{[4-(2-furoyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![3-{3-Methoxy-4-[(4-methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B2485548.png)

![Tert-butyl 3-[4-(aminomethyl)piperidin-1-yl]azetidine-1-carboxylate;dihydrochloride](/img/structure/B2485550.png)

![2-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2485552.png)